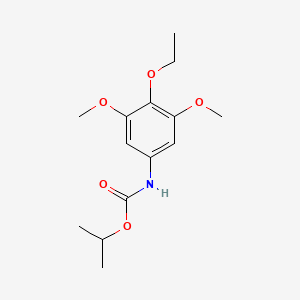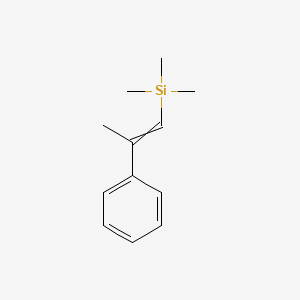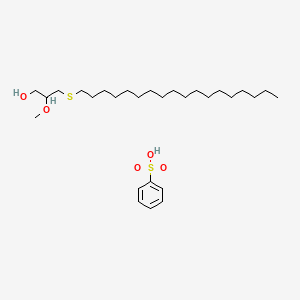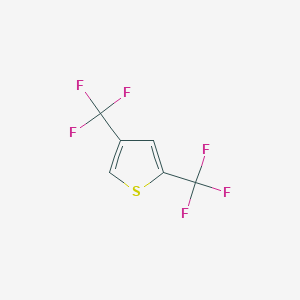
2,4-Bis(trifluoromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF₄) or trifluoromethyl iodide (CF₃I) in the presence of a catalyst . Another approach involves the cyclization of acetylenes with trifluoromethyl-substituted precursors .
Industrial Production Methods
Industrial production of 2,4-Bis(trifluoromethyl)thiophene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted sulfoxides, sulfones, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
2,4-Bis(trifluoromethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is utilized in the production of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and liquid crystals
Mécanisme D'action
The mechanism of action of 2,4-Bis(trifluoromethyl)thiophene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(trifluoromethyl)thiophene
- 3,4-Bis(trifluoromethyl)thiophene
- 2,3,4-Trisubstituted thiophenes
Uniqueness
2,4-Bis(trifluoromethyl)thiophene is unique due to the specific positioning of the trifluoromethyl groups at the 2 and 4 positions of the thiophene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to other trifluoromethyl-substituted thiophenes .
Propriétés
Numéro CAS |
87721-34-4 |
|---|---|
Formule moléculaire |
C6H2F6S |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
2,4-bis(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F6S/c7-5(8,9)3-1-4(13-2-3)6(10,11)12/h1-2H |
Clé InChI |
RCRRYAXQJRZEKK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



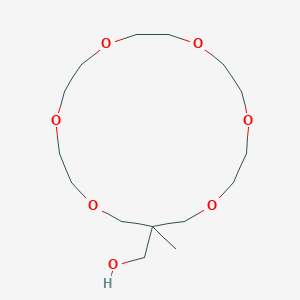
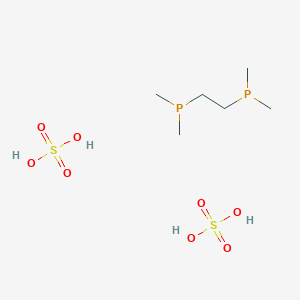
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
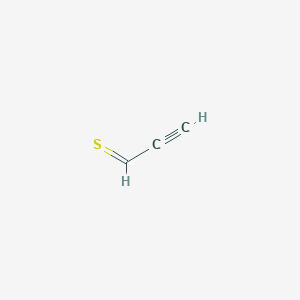
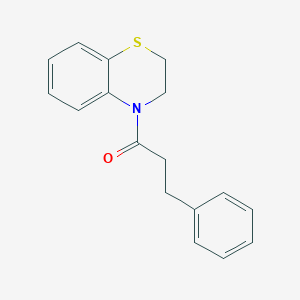
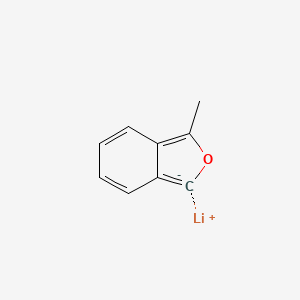


![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
